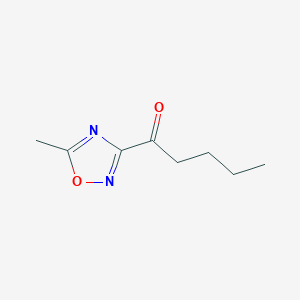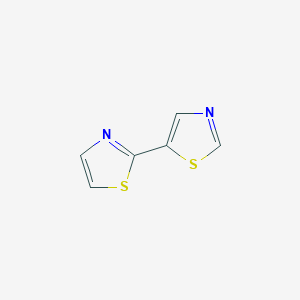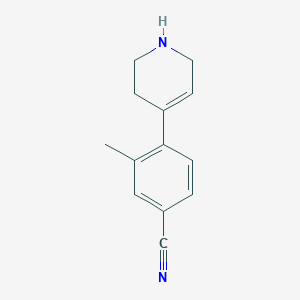![molecular formula C14H12BrClN4 B13871363 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13871363.png)
3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is a heterocyclic compound that features a unique combination of bromine, chlorine, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms at specific positions on the indazole ring.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and biological activities.
Coupling Reactions: The pyridine moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Chemical Biology: It serves as a tool compound to investigate biological pathways and mechanisms of action.
Industrial Applications: The compound is utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-chloro-N-methylpyridin-2-amine: Shares similar halogenation and pyridine moieties.
2-Bromo-6-methylpyridine: Contains a bromine and methyl group on the pyridine ring.
Indazole Derivatives: Various indazole derivatives with different substituents exhibit similar biological activities.
Uniqueness
3-Bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine is unique due to its specific combination of bromine, chlorine, and indazole moieties, which confer distinct electronic and steric properties. These properties contribute to its potential as a versatile compound in medicinal chemistry and chemical biology.
Eigenschaften
Molekularformel |
C14H12BrClN4 |
|---|---|
Molekulargewicht |
351.63 g/mol |
IUPAC-Name |
3-bromo-5-chloro-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C14H12BrClN4/c1-8-3-2-4-9(18-8)7-20-11-6-5-10(16)13(17)12(11)14(15)19-20/h2-6H,7,17H2,1H3 |
InChI-Schlüssel |
VIVDMAQQFWTQGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CN2C3=C(C(=C(C=C3)Cl)N)C(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylprop-2-enyl 4-[(3,4-dimethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B13871281.png)


![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)



![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
![4-[3-(2,3-dihydro-1H-isoindol-5-yloxy)propyl]morpholine](/img/structure/B13871340.png)




